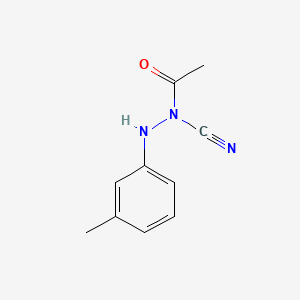

Acetyl-(3-methylanilino)cyanamide

Description

Acetyl-(3-methylanilino)cyanamide is a synthetic organic compound featuring a cyanamide group (–NH–C≡N) linked to a 3-methylanilino moiety (C₆H₄(CH₃)–NH–) and an acetyl group (–COCH₃). Cyanamide-containing compounds are known for diverse roles, including agricultural uses (e.g., soil fumigants) and biochemical modifications . The acetyl and methyl substituents may influence its reactivity, solubility, and biological interactions compared to simpler cyanamides like calcium cyanamide .

Properties

CAS No. |

191028-18-9 |

|---|---|

Molecular Formula |

C10H11N3O |

Molecular Weight |

189.218 |

IUPAC Name |

acetyl-(3-methylanilino)cyanamide |

InChI |

InChI=1S/C10H11N3O/c1-8-4-3-5-10(6-8)12-13(7-11)9(2)14/h3-6,12H,1-2H3 |

InChI Key |

VKBRWUJYSGEILP-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)NN(C#N)C(=O)C |

Synonyms |

Acetic acid, 1-cyano-2-(3-methylphenyl)hydrazide |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyano-N’-(3-methylphenyl)acetohydrazide typically involves the reaction of cyanoacetylhydrazine with 3-methylbenzaldehyde. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for N-Cyano-N’-(3-methylphenyl)acetohydrazide are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-Cyano-N’-(3-methylphenyl)acetohydrazide undergoes various chemical reactions, including:

Cyclization: Formation of heterocyclic compounds.

Condensation: Reaction with aldehydes or ketones to form hydrazones.

Substitution: Replacement of functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in reactions with N-Cyano-N’-(3-methylphenyl)acetohydrazide include:

Aldehydes and Ketones: For condensation reactions.

Acids and Bases: To catalyze cyclization and substitution reactions.

Oxidizing and Reducing Agents: For oxidation and reduction reactions.

Major Products Formed

The major products formed from reactions involving N-Cyano-N’-(3-methylphenyl)acetohydrazide include various heterocyclic compounds, hydrazones, and substituted derivatives .

Scientific Research Applications

N-Cyano-N’-(3-methylphenyl)acetohydrazide has several scientific research applications, including:

Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

Medicinal Chemistry: Investigated for its potential as an antitumor agent and other therapeutic applications.

Material Science: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-Cyano-N’-(3-methylphenyl)acetohydrazide involves its interaction with various molecular targets. The cyano and acetohydrazide groups allow it to participate in nucleophilic and electrophilic reactions, leading to the formation of stable complexes with biological molecules. These interactions can modulate biological pathways and exert therapeutic effects .

Comparison with Similar Compounds

Calcium Cyanamide (CaCN₂)

Structural Differences :

- Calcium cyanamide is an inorganic salt with the formula CaCN₂, lacking the acetyl and aromatic anilino groups present in Acetyl-(3-methylanilino)cyanamide. Functional Properties:

- Agricultural Use: Calcium cyanamide acts as a soil fumigant and nitrogen fertilizer, effectively reducing anthracnose incidence in strawberry crops by altering soil microbiota and enhancing nutrient availability .

- Reactivity and Hazards: Highly reactive when wet, posing explosion risks and causing severe skin/eye irritation . In contrast, the organic substituents in Acetyl-(3-methylanilino)cyanamide likely reduce its hygroscopicity and reactivity.

4-(3-Chloro-2-cyanoanilino)phenyl Acetate (CAS 83768-39-2)

Structural Similarities :

- Both compounds feature a cyanoanilino group and an ester/acetyl substituent. However, the target compound replaces the chloro and phenyl acetate groups with a methyl and acetyl moiety. Functional Implications:

- The chloro substituent in 4-(3-Chloro-2-cyanoanilino)phenyl acetate may enhance electrophilicity, whereas the methyl group in Acetyl-(3-methylanilino)cyanamide could improve metabolic stability or lipophilicity .

Thiazolidinone Derivatives (CAS 459789-82-3)

Key Differences :

- Comparison:

- The absence of the thiazolidinone ring in Acetyl-(3-methylanilino)cyanamide suggests distinct applications, possibly favoring simpler chemical interactions or lower synthetic complexity .

Data Table: Comparative Analysis of Cyanamide Derivatives

Key Research Findings and Implications

- Biosynthetic Context: Cyanamide is naturally synthesized in Vicia villosa leaves from L-canavanine, highlighting its biological relevance .

- Acetylation Effects: Analogous to Nα-acetyl-α-lysine biosynthesis, acetylation in the target compound may enhance stability or alter interaction with biological targets compared to non-acetylated cyanamides .

- Safety Profile: While calcium cyanamide poses significant hazards, the organic modifications in Acetyl-(3-methylanilino)cyanamide likely mitigate such risks, though experimental validation is needed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.